molecular formula C15H15ClN2O5S2 B2427759 3-(4-chlorobenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide CAS No. 887201-62-9

3-(4-chlorobenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide

Cat. No.: B2427759
CAS No.: 887201-62-9
M. Wt: 402.86
InChI Key: NSHVSYFZOOJRAF-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide is a chemical compound known for its versatile applications in scientific research. This compound is characterized by its unique structural features, which include a chlorophenyl group, a sulfonyl group, and a sulfamoylphenyl group. These functional groups contribute to its reactivity and utility in various fields such as drug synthesis, enzyme inhibition studies, and material science investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminobenzenesulfonamide in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amine group of 4-aminobenzenesulfonamide attacks the sulfonyl chloride, resulting in the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is typically stirred and maintained at a specific temperature to ensure complete conversion of the starting materials. After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted chlorophenyl compounds. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in enzyme inhibition studies to understand enzyme mechanisms and develop inhibitors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-Chlorophenyl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide: Similar structure but with a sulfanyl group instead of a sulfonyl group.

    3-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide: Contains a thiazolyl group, used as an activator of AMP-activated protein kinase.

Uniqueness

3-(4-chlorobenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide is unique due to its combination of functional groups, which confer specific reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(4-sulfamoylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O5S2/c16-11-1-5-13(6-2-11)24(20,21)10-9-15(19)18-12-3-7-14(8-4-12)25(17,22)23/h1-8H,9-10H2,(H,18,19)(H2,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHVSYFZOOJRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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